molecular formula C15H18N2OS B2915606 N-(4-Cyanothian-4-yl)-2-ethylbenzamide CAS No. 2190902-52-2

N-(4-Cyanothian-4-yl)-2-ethylbenzamide

Cat. No.: B2915606
CAS No.: 2190902-52-2
M. Wt: 274.38
InChI Key: QQPMVDFHHVVVRB-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-yl)-2-ethylbenzamide is a benzamide derivative characterized by a 2-ethylbenzamide moiety linked to a 4-cyanothian ring. The thian ring (a saturated six-membered sulfur heterocycle) at position 4 is substituted with a cyano group (-CN), a strong electron-withdrawing substituent. This structural configuration confers unique electronic and steric properties:

  • The 4-cyanothian ring introduces polarity via the cyano group, which may increase dipole-dipole interactions and affect crystallinity or binding affinity in biological systems.
  • The saturated thian ring likely improves conformational stability compared to aromatic heterocycles like thiazole .

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-12-5-3-4-6-13(12)14(18)17-15(11-16)7-9-19-10-8-15/h3-6H,2,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMVDFHHVVVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., tert-butyl in 1c) reduce yields (32–70%) due to steric effects .
  • Electron-withdrawing groups (e.g., nitro in 4MNB) may hinder coupling reactions, though specific yields are unreported .
Physical Properties

Melting points and crystallinity are influenced by substituent polarity and molecular symmetry:

Compound Melting Point (°C) Notable Features Reference
1c derivatives (e.g., 1g with -CN) 133–205 Higher polarity from -CN increases melting points
4-Chloro-N-(2-methoxyphenyl)-benzamide 162–164 Chloro and methoxy enhance crystal packing
Pyrimidinone derivatives (19) Not reported Likely lower due to flexible pyrimidinone ring

Key Observations :

  • Cyano-substituted analogs (e.g., 1g) exhibit elevated melting points (up to 205°C) due to strong intermolecular dipole interactions .
  • The target’s 4-cyanothian group may further enhance crystallinity compared to halogenated derivatives (e.g., 4MNB), as cyano groups promote tighter molecular packing.
Spectroscopic and Structural Characteristics

IR Spectroscopy :

  • Cyano group: Strong absorption near 2200–2250 cm⁻¹ (C≡N stretch), absent in halogenated analogs .
  • Amide carbonyl : Stretching at ~1650–1700 cm⁻¹, influenced by electron-withdrawing substituents (e.g., -CN reduces electron density at C=O, shifting absorption upward) .

NMR Spectroscopy :

  • 2-Ethyl group : Characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂) in $ ^1 \text{H} $ NMR .
  • Cyano-thian ring: Deshielded carbons adjacent to -CN (δ ~115–120 ppm in $ ^{13} \text{C} $ NMR) .

Crystallography :

  • Derivatives like 4MNB exhibit two molecules per asymmetric unit, suggesting steric or electronic influences on packing .
  • Chloro and methoxy substituents (e.g., in 4-Chloro-N-(2-methoxyphenyl)-benzamide) result in planar benzamide conformations, with C=O bond lengths (~1.22 Å) typical for amides .

Key Observations :

  • The target’s cyano group will dominate its spectroscopic profile, with distinct IR and NMR signatures differentiating it from halogenated analogs.
  • Crystallographic studies of similar compounds suggest that the target’s saturated thian ring may adopt a chair conformation, optimizing steric and electronic interactions .

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